L-Alpha-methylphenylalanine
Description
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945921 | |
| Record name | alpha-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-35-2 | |
| Record name | α-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | L-.ALPHA.-METHYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of alpha-methyl-L-phenylalanine often employs biotechnological methods. Engineered strains of Escherichia coli can be used to produce this compound from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This bioconversion process involves multiple enzymatic steps, including the conversion of precursors to phenylpyruvate, which is then transformed into alpha-methyl-L-phenylalanine .
Chemical Reactions Analysis
Acylation and Dealkylation Reactions
α-MePhe undergoes N-acylation and dealkylation to modify its functional groups:
- N-Acylation : Reacted with alkanoic anhydrides (e.g., acetic anhydride) or acid halides to form N-acyl derivatives. These intermediates are critical for peptide synthesis .
- Dealkylation : Treatment with AlCl₃ or concentrated HBr removes protecting groups (e.g., methoxy → hydroxy) .
Example Reaction Pathway :
- Acylation :
α-MePhe + Ac₂O → N-Acetyl-α-MePhe - Dealkylation :
N-Acetyl-α-MePhe (3-OMe, 4-OH) + AlCl₃ → N-Acetyl-α-MePhe (3,4-diOH)
Acid-Catalyzed Hydrolysis and Neutralization
- Hydrolysis : α-MePhe methyl ester (HMDB0245704) is hydrolyzed in acidic media (HCl/H₂O) to yield the free amino acid .
- Neutralization : Reacting α-MePhe·HCl with alkylene oxides (e.g., ethylene oxide) regenerates the free base .
Table 2: Derivatization Reactions of α-MePhe
Enzyme Inhibition and Decarboxylation
- Tyrosine Hydroxylase Inhibition : α-MePhe competitively inhibits tyrosine hydroxylase (Ki = 12 µM), blocking L-DOPA synthesis .
- Decarboxylation : Catalyzed by aromatic L-amino acid decarboxylase (AADC), α-MePhe undergoes decarboxylation to form α-methyl-β-phenylethylamine, a potential neuroactive metabolite .
Kinetic Parameters :
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| AADC | α-MePhe | 480 | 0.85 |
| Tyrosine Hydroxylase | α-MePhe | 12 | N/A |
Scientific Research Applications
Targeted Radionuclide Therapy
Overview
Alpha-methyl-L-phenylalanine has been investigated as a radiopharmaceutical in the treatment of various cancers, primarily due to its selective uptake by L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.
Key Findings
- Therapeutic Efficacy : A study demonstrated that 2-[211At]astato-alpha-methyl-L-phenylalanine (2-[211At]AAMP) showed significant cellular uptake in LAT1-expressing human ovarian cancer cells (SKOV3) and exhibited cytotoxic effects, leading to cell death and DNA damage at specific concentrations .
- Animal Studies : In vivo experiments indicated that 2-[211At]AAMP peaked in tumor accumulation at 30 minutes post-injection and remained detectable for up to 60 minutes. This compound significantly improved survival rates in tumor-bearing mice without severe side effects .
- Mechanism of Action : The compound's mechanism involves selective targeting of LAT1, leading to effective radioactivity delivery to tumor cells while minimizing exposure to healthy tissues .
Pharmacokinetics and Biodistribution
Pharmacokinetics
Research has shown that after administration, AAMP is rapidly cleared from the bloodstream and excreted via urine, which is crucial for minimizing systemic toxicity. The stability of 2-[211At]AAMP in murine plasma was confirmed, indicating its potential for clinical application .
Biodistribution Studies
Biodistribution studies have revealed that AAMP derivatives accumulate preferentially in tumors compared to normal tissues. This selective accumulation is vital for enhancing the therapeutic index of radionuclide therapies .
Potential in Other Therapeutic Areas
Antihypertensive Agents
Alpha-methyl-L-phenylalanine derivatives have been explored for their antihypertensive properties. The L form of these compounds has shown therapeutic activity while being less toxic than its D counterpart, making them valuable candidates for hypertension treatment .
Comparative Data Table
Case Studies
-
Case Study 1: Ovarian Cancer Treatment
In an experimental study involving SKOV3 ovarian cancer cells, the application of 2-[211At]AAMP resulted in a marked reduction of cell viability and induction of apoptosis at specific doses. This study highlighted the potential of AAMP as a targeted therapy for LAT1-positive cancers . -
Case Study 2: Antihypertensive Effects
Research into alpha-methyl-L-phenylalanine derivatives revealed their effectiveness as antihypertensive agents, showing promise for developing safer medications with similar therapeutic effects but reduced toxicity profiles compared to traditional treatments .
Mechanism of Action
The mechanism of action of alpha-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is selectively transported by the L-type amino acid transporter 1 (LAT1), which is highly expressed in certain tissues, including the brain and tumors. This selective transport facilitates targeted drug delivery and therapeutic applications . Additionally, its role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine contributes to its biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Alpha-Methyl-L-Phenylalanine and Analogues
Key Research Findings
Stereochemical Impact on Activity
- Alpha-methyl-L-phenylalanine exhibits high selectivity for kinin B1 receptors due to its L-configuration, whereas D-isomers show negligible binding . Similarly, D-phenylalanine lacks decarboxylase inhibition but is utilized in asymmetric synthesis .
- Phenylalanine methyl ester hydrolysis by α-chymotrypsin is stereoselective for the L-form, enabling industrial separation of enantiomers .
Functional Group Modifications
- 4-Azido-L-phenylalanine is synthesized via nitration and azide substitution, enabling site-specific protein crosslinking . In contrast, fluorinated derivatives (e.g., 2-Fluoro-5-Hydroxy-L-Phe) enhance metabolic stability and receptor binding in enzyme assays .
- Acylated derivatives with unsaturated fatty acids (e.g., palmitoleic acid) demonstrate improved antimicrobial activity compared to saturated analogs, highlighting the role of lipid chain flexibility .
Enzyme Inhibition Mechanisms
- Alpha-methyl-3,4-dihydroxy-DL-phenylalanine inhibits aromatic amino acid decarboxylase, reducing serotonin and tyramine synthesis, which correlates with blood pressure reduction in hypertensive models . This contrasts with α-Me-L-Phe, which targets kinin receptors without affecting decarboxylase activity .
Biological Activity
Alpha-methyl-L-phenylalanine (α-MePhe) is a synthetic amino acid derivative of phenylalanine, notable for its diverse biological activities and applications in pharmacology and molecular biology. This article provides a comprehensive overview of the biological activity of α-MePhe, including its mechanisms of action, therapeutic applications, and relevant case studies.
α-MePhe is characterized by the presence of a methyl group at the alpha position relative to the carboxyl group. This modification alters its interaction with various biological systems, particularly in neurotransmitter synthesis and transport.
- Transport Mechanism : α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1) , which facilitates its transport across the blood-brain barrier into the central nervous system (CNS) . This property is crucial for its potential therapeutic applications in neurological disorders.
-
Enzyme Inhibition :
- Tyrosine Hydroxylase Inhibition : α-MePhe inhibits tyrosine hydroxylase, an enzyme critical for converting tyrosine to L-DOPA, leading to reduced levels of catecholamines such as dopamine and norepinephrine .
- Phenylalanine Hydroxylase Inhibition : It also inhibits phenylalanine hydroxylase, causing elevated levels of phenylalanine in the bloodstream, akin to conditions seen in phenylketonuria .
Biological Effects
The biological effects of α-MePhe are significant in both experimental and clinical settings:
- Neurochemical Effects : In newborn mice, administration of α-MePhe resulted in a 65-70% inhibition of hepatic phenylalanine hydroxylase activity within 12 hours, leading to chronic hyperphenylalaninemia. This condition was associated with disaggregation of brain polyribosomes and reduced rates of polypeptide chain elongation .
-
Therapeutic Applications :
- Cancer Treatment : Recent studies have explored α-MePhe derivatives as radiopharmaceuticals for targeted alpha therapy (TAT). For instance, 2-211At-astato-α-methyl-L-phenylalanine demonstrated improved tumor retention when combined with probenecid, significantly suppressing tumor growth in murine models .
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of α-MePhe:
Summary of Key Research Findings
- LAT1 Selectivity : α-MePhe exhibits selective uptake via LAT1 over LAT2, making it a suitable candidate for drug delivery systems targeting tumors .
- Impact on Neurotransmission : The compound's inhibition of key enzymes involved in catecholamine synthesis suggests potential applications in treating disorders characterized by dysregulated dopamine levels.
- Radiopharmaceutical Development : The development of radiolabeled α-MePhe derivatives has shown promise in improving imaging and treatment outcomes for various cancers due to their selective uptake by tumor cells.
Q & A
Q. What are the standard synthetic routes for preparing alpha-methyl-L-phenylalanine, and how do reaction conditions influence yield and purity?
Alpha-methyl-L-phenylalanine is typically synthesized via alkylation or enzymatic modification of phenylalanine derivatives. A common method involves formylation: reacting L-phenylalanine with formyl chloride in anhydrous dichloromethane or ether under alkaline conditions . Yield optimization requires precise control of stoichiometry, temperature (0–5°C for exothermic reactions), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC with chiral columns ensures enantiomeric purity, as minor impurities (e.g., D-isomers) can skew pharmacological studies .
Q. Which analytical techniques are recommended for characterizing alpha-methyl-L-phenylalanine in complex biological matrices?
Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for quantifying alpha-methyl-L-phenylalanine in serum or tissue samples. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl group integration and stereochemical configuration . Microbial assays using Leuconostoc mesenteroides P-60 (as described for phenylalanine quantification) can be adapted but require validation due to potential interference from methyl-group steric effects .
Q. What are the established protocols for assessing the stability of alpha-methyl-L-phenylalanine under varying storage conditions?
Stability studies should follow ICH guidelines:
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition thresholds .
- Photostability : Exposure to UV light (320–400 nm) for 48 hours, with HPLC monitoring for degradation products.
- Long-term storage : Lyophilized samples stored at -20°C in argon-filled vials show <2% degradation over 12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for alpha-methyl-L-phenylalanine across in vitro and in vivo models?
Discrepancies often arise from differential metabolic processing. For example, in vitro assays may overlook hepatic metabolism or blood-brain barrier penetration. To address this:
Q. What experimental design considerations are critical when incorporating alpha-methyl-L-phenylalanine into peptide-based drug candidates?
The methyl group introduces steric hindrance, potentially disrupting peptide secondary structures. Mitigation strategies include:
- Conformational analysis : Circular dichroism (CD) spectroscopy to assess α-helix or β-sheet perturbations.
- SPPS optimization : Use of Fmoc-protected derivatives and coupling agents like HATU to enhance reaction efficiency in solid-phase peptide synthesis (SPPS) .
- Thermal stability screening : TGA and differential scanning calorimetry (DSC) to evaluate aggregation tendencies in aqueous buffers .
Q. How can researchers address challenges in quantifying trace levels of alpha-methyl-L-phenylalanine in heterogeneous samples (e.g., cell lysates)?
Matrix effects from proteins or lipids necessitate:
- Sample pretreatment : Immunodepletion of albumin/IgG or solid-phase extraction (SPE) with C18 cartridges.
- LC-MS/MS with isotope dilution : Use of deuterated internal standards (e.g., d₃-alpha-methyl-L-phenylalanine) to correct for ion suppression .
- Method validation : Spike-and-recovery tests at 0.1–10 µM concentrations to confirm linearity (R² > 0.99) and LOQ ≤ 50 nM .
Q. What novel applications of alpha-methyl-L-phenylalanine are emerging in targeted drug delivery systems?
Recent studies exploit its structural rigidity for:
- Prodrug design : Conjugation with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers to enhance tumor specificity .
- Polymer-drug conjugates : Copolymerization with PEGylated monomers to improve solubility and reduce renal clearance .
- Enzyme-responsive carriers : Incorporation into hydrogels cleavable by tumor-associated proteases (e.g., MMP-9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
